Field: Organic Chemistry
Application: Bromo-naphthoic acids are used as reactants in the synthesis of binaphthyl-based amino acids and amino alcohols .
Method of Application: This involves domino coupling reactions and lactam ring opening of intermediates .
Field: Medicinal Chemistry
Application: Bromo-naphthoic acids are used in the synthesis of benzimidazoles and benzimidazolequinone derivatives .
Method of Application: This involves cyclocondensation reactions .
Field: Pharmaceutical Chemistry
Application: Bromo-naphthoic acids are used in the synthesis of axially chiral biaryls .
Method of Application: This involves Suzuki-Miyaura reactions .
Application: Bromo-naphthoic acids are used in the synthesis of aryl ring-fused benzimidazolequinones .
Method of Application: This involves radical cyclization .
Field: Biochemistry
Application: Bromo-naphthoic acids are used as probes for human cytochrome P450 enzymes .
Field: Chemistry
Application: Bromo-naphthoic acids are used in the mechanochemical bromination of 2-naphthol .
Method of Application: This involves the use of a mortar and pestle to grind together 2-naphthol, sodium bromide, and oxone into a fine powder. The powder is then placed in a plastic reagent bottle with grinding media and tumbled for several hours .
Results: The resulting product is 1-bromo-2-naphthol .
7-Bromo-2-naphthoic acid has the molecular formula C₁₁H₇BrO₂ and a molecular weight of approximately 251.08 g/mol. It is characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. This compound is typically encountered as a pale yellow crystalline solid and is soluble in organic solvents.
Information on the specific hazards of 7-bromo-2-naphthoic acid is scarce. However, due to the presence of bromine, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Standard laboratory safety procedures for handling chemicals should be followed [].
Several methods exist for synthesizing 7-bromo-2-naphthoic acid:
7-Bromo-2-naphthoic acid finds utility in various fields:
While specific interaction studies on 7-bromo-2-naphthoic acid are scarce, its interactions with biological systems suggest potential pathways for drug development. Its ability to act as a substrate or inhibitor in enzymatic reactions could be explored further to understand its pharmacological potential.
Several compounds share structural similarities with 7-bromo-2-naphthoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | Similar structure; different bromine position |
7-Bromo-3-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | Hydroxy group addition; increased polarity |
1-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | Bromine at position 1; different reactivity |
The unique position of the bromine atom at the 7-position distinguishes it from other naphthoic acids, influencing its reactivity and biological activity. The presence of the carboxylic acid group allows for diverse functionalization opportunities, making it a versatile compound in synthetic chemistry.
Irritant